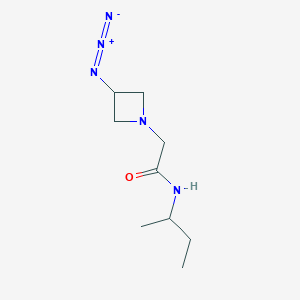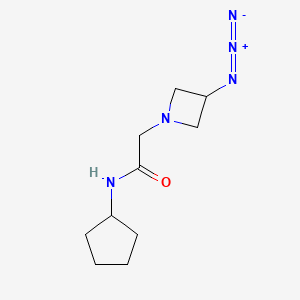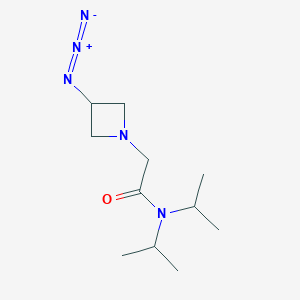
3-Azido-1-(2,4-dimethylbenzyl)azetidine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Azido-1-(2,4-dimethylbenzyl)azetidine is characterized by a four-membered azetidine ring with a 2,4-dimethylbenzyl group and an azido group attached.Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
The systematic thermal behaviors of 3-Azido-1-(2,4-dimethylbenzyl)azetidine were investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that it has a low melting temperature at 78 °C .Aplicaciones Científicas De Investigación
Potential Applications of Azido Compounds and Azetidine Derivatives in Scientific Research
Antiretroviral Drug Development : Azido compounds, like Zidovudine (AZT), have been pivotal in the development of antiretroviral drugs for the treatment of HIV/AIDS. Zidovudine, a thymidine analogue, demonstrates the utility of azido groups in inhibiting reverse transcriptase enzymes of HIV, highlighting the potential of related azido compounds in therapeutic applications (Langtry & Campoli-Richards, 1989).
Polypharmacology and Multi-Target-Directed Ligands (MTDLs) : The azido group, as part of the pharmacophore in compounds like Zidovudine, is instrumental in the development of MTDLs for AIDS therapy. This approach, utilizing molecular hybridization, allows for the creation of compounds with antiretroviral activity targeting different steps of the HIV-1 replication cycle, demonstrating the versatility of azido compounds in drug design (Bianco et al., 2022).
Aziridine Alkaloids in Drug Discovery : Natural and synthetic aziridine alkaloids have shown significant biological activities, including antitumor, antimicrobial, and antibacterial effects. Research on these compounds underscores the importance of aziridine and azetidine moieties in developing new therapeutic agents, suggesting potential areas of application for 3-Azido-1-(2,4-dimethylbenzyl)azetidine in exploring novel treatments (Ismail, Levitsky, & Dembitsky, 2009).
Epigenetic Modulation and Cancer Therapy : Azacitidine, a nucleoside analogue, illustrates the role of such compounds in treating myelodysplastic syndromes (MDS) and acute myeloid leukaemia (AML) through epigenetic modulation. This suggests the exploration of azetidine derivatives in epigenetic therapies could be a valuable research direction (Fenaux & Adès, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-azido-1-[(2,4-dimethylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-3-4-11(10(2)5-9)6-16-7-12(8-16)14-15-13/h3-5,12H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMCXWZCFNRDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CC(C2)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















